Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester

Description

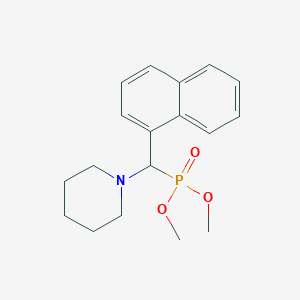

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester (hereafter referred to as "the compound") is a phosphonate derivative characterized by a naphthalene ring linked via a piperidinylmethyl group to a dimethyl ester phosphonic acid backbone. This structure confers unique physicochemical properties, including moderate lipophilicity (due to the aromatic naphthalene and piperidine moieties) and hydrolytic stability compared to phosphate esters. The compound’s synthesis likely involves condensation of phosphonic acid dichlorides with methanol, followed by coupling of the naphthalene-piperidine substituent .

Properties

CAS No. |

650634-06-3 |

|---|---|

Molecular Formula |

C18H24NO3P |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-[dimethoxyphosphoryl(naphthalen-1-yl)methyl]piperidine |

InChI |

InChI=1S/C18H24NO3P/c1-21-23(20,22-2)18(19-13-6-3-7-14-19)17-12-8-10-15-9-4-5-11-16(15)17/h4-5,8-12,18H,3,6-7,13-14H2,1-2H3 |

InChI Key |

KRTJPTQAAOLFDM-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C(C1=CC=CC2=CC=CC=C21)N3CCCCC3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester typically involves the reaction of 1-naphthalenyl-1-piperidinylmethanol with dimethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of equipment, such as reactors and distillation columns, is crucial to ensure efficient synthesis and purification. Quality control measures, including chromatography and spectroscopy, are employed to monitor the product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Effects

- Diethyl [(Benzylamino)(Phenyl)Methyl]Phosphonate (): Contains a benzylamino-phenylmethyl group instead of naphthalene-piperidine. Diethyl ester groups confer greater steric bulk and slower hydrolysis compared to dimethyl esters . Applications: Intermediate in drug synthesis due to amino and aromatic groups.

- Phosphonic Acid, [1-(Butylamino)-1-Methylpentyl]-, Dimethyl Ester (): Features a branched alkyl chain with a butylamino group. Predicted pKa = 7.77, density = 0.974 g/cm³, and boiling point = 327.5°C .

B. Ester Group Comparisons

- Dimethyl vs. Diethyl Esters :

- Dimethyl esters (e.g., the compound) hydrolyze faster under acidic conditions than diethyl esters due to reduced steric hindrance. For example, methacrylate esters degrade up to 90% in 16 weeks at 42°C, while ether-linked phosphonates remain stable .

- Diethyl esters (e.g., Diethyl 1-naphthylmethylphosphonate, ) exhibit higher thermal stability and slower degradation, making them preferable for long-term applications .

C. Halogenated Derivatives

Physicochemical Properties

Stability and Environmental Impact

Biological Activity

Phosphonic acid, (1-naphthalenyl-1-piperidinylmethyl)-, dimethyl ester is a compound characterized by its unique structural features, including a naphthalene ring, a piperidine ring, and a phosphonic acid ester group. This composition contributes to its notable biological activities and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , which indicates the presence of carbon, hydrogen, nitrogen, oxygen, and phosphorus. The unique arrangement of these elements allows for specific interactions with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | |

| Functional Groups | Naphthalene ring, piperidine ring, phosphonic acid ester |

| Key Characteristics | Modulates enzyme/receptor activity |

The biological activity of this compound primarily involves its ability to interact with specific enzymes or receptors. This interaction can lead to modulation of their activity, which may result in various biological effects. Research indicates that the compound has potential applications in treating conditions such as osteoporosis and other bone degenerative diseases due to its ability to influence bone metabolism.

Case Studies

- Study on Bone Degeneration : In vitro studies have shown that phosphonic acid derivatives can inhibit osteoclast formation and activity, suggesting a role in preventing bone resorption. This mechanism is particularly relevant for conditions like osteoporosis where excessive bone loss occurs.

- Cytotoxicity Assessments : Comparative studies with Mannich bases have indicated that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and SK-LU-1 (lung cancer). The presence of the piperidine moiety in the structure has been linked to enhanced activity against these cell lines .

- Enzyme Inhibition Studies : Research has demonstrated that this phosphonic acid derivative can act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Phosphonic acid, phenylmethyl-, dimethyl ester | Contains a phenyl group instead of naphthalene | |

| Phosphonic acid, ethyl-, dimethyl ester | Features an ethyl group; simpler structure | |

| Phosphonic acid, diisopropyl ester | Contains isopropyl groups; different steric properties |

This table highlights how the presence of the naphthalene and piperidine moieties in our compound may contribute to its distinct biological activities compared to other phosphonate esters.

Q & A

Q. Advanced Research Focus

- Naphthalene : Enhances lipophilicity (logP ~3.5) and UV absorbance.

- Piperidine : Introduces basicity (pKa ~8.5), affecting solubility in aqueous media.

SAR studies show that substituting naphthalene with smaller aromatics (e.g., phenyl) reduces steric hindrance but decreases binding affinity .

What are the primary degradation pathways in environmental matrices?

Advanced Research Focus

Photolysis under UV light (λ = 365 nm) generates hydroxylated naphthalene derivatives. Biodegradation studies (OECD 301F) show <10% mineralization in 28 days, suggesting persistence. LC-QTOF-MS identifies transient metabolites like methylphosphonic acid .

How can impurity profiles align with pharmacopeial standards for API intermediates?

Basic Research Focus

Follow USP/EP guidelines for residual solvents (ICH Q3C) and elemental impurities (ICH Q3D). For example, limit sodium 1-octanesulfonate (from HPLC buffers) to <50 ppm via ion chromatography .

What comparative studies exist between this compound and structurally analogous phosphonates?

Advanced Research Focus

Benchmark against diphenylphosphonic acid derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.